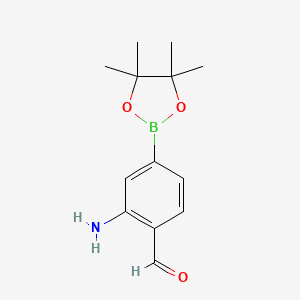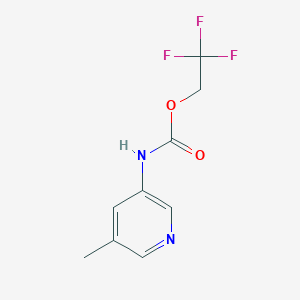
2,2,2-trifluoroethyl N-(5-methylpyridin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2,2,2-trifluoroethyl N-(5-bromo-6-methylpyridin-2-yl)carbamate” is similar to the one you’re interested in . It has a molecular weight of 313.07 and is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “2,2,2-trifluoroethyl N-(5-bromo-6-methylpyridin-2-yl)carbamate” is 1S/C9H8BrF3N2O2/c1-5-6(10)2-3-7(14-5)15-8(16)17-4-9(11,12)13/h2-3H,4H2,1H3,(H,14,15,16) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound “2,2,2-trifluoroethyl N-(5-bromo-6-methylpyridin-2-yl)carbamate” is a powder at room temperature . Its molecular weight is 313.07 .Wissenschaftliche Forschungsanwendungen
Carbamate Pesticides and Environmental Impact
Carbamates, including substances like aldicarb, play significant roles as systemic pesticides. Aldicarb, for example, targets insects, mites, and nematodes, being absorbed by plant roots to protect crops such as cotton and potatoes. While effective, their presence in groundwater and accidental poisonings highlight the importance of understanding and mitigating environmental impacts (Risher, Mink, & Stara, 1987).
Antimicrobial and Anti-biofilm Properties
Compounds like carvacrol, though not a carbamate, demonstrate the potential for natural substances to serve as antimicrobial and anti-biofilm agents. This underscores the broader scope of research into chemicals that can combat microbial pathogens, suggesting that carbamates with specific functional groups could be explored for similar applications (Marchese et al., 2018).
Nanomaterials and Environmental Remediation
Research into the synthesis of N-substituted carbamates from various carbonyl reagents highlights a growing interest in green chemistry applications. This includes the chemical utilization of CO2 and the development of low-toxicity, high-activity substances for industrial processes, pointing to the potential for carbamates in sustainable chemistry (Shang Jianpen, 2014).
Supramolecular Chemistry and Nanotechnology
The design of functional nanomaterials through supramolecular self-assembly represents a cutting-edge field with applications in biomedical sciences, information technology, and environmental sciences. The principles governing these assemblies could inform the design and application of carbamate-based materials for high-impact applications (Busseron, Ruff, Moulin, & Giuseppone, 2013).
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl N-(5-methylpyridin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c1-6-2-7(4-13-3-6)14-8(15)16-5-9(10,11)12/h2-4H,5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEUWWQXBRUVTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)NC(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

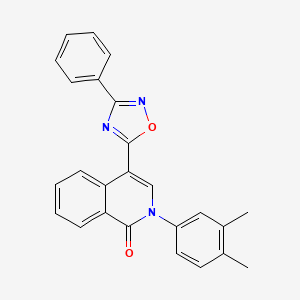
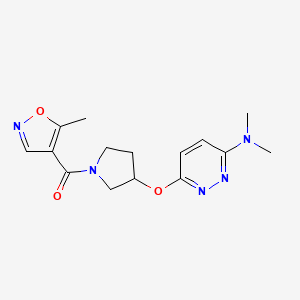

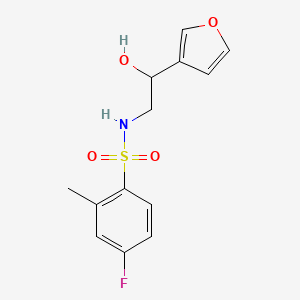
![4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2584086.png)

![9-benzyl-3-butyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2584090.png)
![6-ethyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2584091.png)
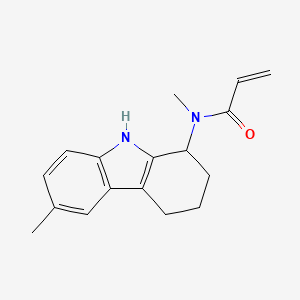

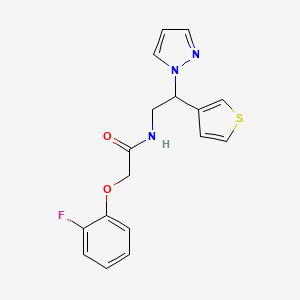

![Methyl 6-benzyl-2,3,4,5,7,7a-hexahydropyrano[2,3-c]pyrrole-4a-carboxylate](/img/structure/B2584099.png)
